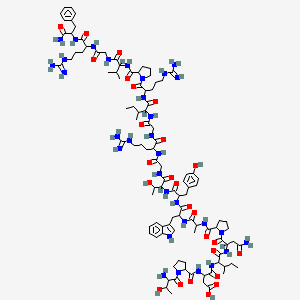![molecular formula C24H48N6O16S5 B3028622 Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) CAS No. 24567-76-8](/img/structure/B3028622.png)
Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
Overview
Description
Methanesulfonamide derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The compounds discussed in the provided papers feature a methanesulfonamide moiety attached to various aromatic rings with different substituents, which can significantly influence their molecular conformation and, consequently, their biological activity .
Synthesis Analysis
The synthesis of these compounds typically involves the reaction of an appropriate amine with a sulfonyl chloride under basic conditions or by acylation reactions. For instance, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anhydride in glacial acetic acid, showcasing a method to introduce the methanesulfonamide group into more complex molecular frameworks .
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the amide H atom and the methanesulfonyl group relative to the plane of the benzene ring. This orientation can be syn or anti to other substituents on the aromatic ring, affecting the molecule's ability to form hydrogen bonds and its overall three-dimensional shape. For example, in N-(2,3-Dichlorophenyl)methanesulfonamide, the N—H bond is syn to the chloro substituents, which is different from the anti conformation observed in other derivatives .
Chemical Reactions Analysis
The reactivity of methanesulfonamide derivatives can be influenced by the electronic properties of the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups like chloro or pentafluorophenyl can enhance the electrophilicity of the sulfonamide, making it more reactive towards nucleophiles. This property is utilized in the development of N-acylation reagents, as seen in the case of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are closely related to their molecular structure. The presence of hydrogen bonding, as observed in the N—H...O interactions, can lead to the formation of dimers or more complex supramolecular structures such as chains and layers. These interactions, along with the presence of substituents, can also influence the solubility, melting point, and other physicochemical properties of these compounds. For example, the introduction of a pyridinyl group leads to the formation of hydrogen-bonded dimers and layers, which could affect the compound's solubility and crystalline structure .
Scientific Research Applications
Structural Analysis and Properties
Structural Study of Derivatives : A study on nimesulidetriazole derivatives, related to Methanesulfonamide, revealed insights into their crystal structures and intermolecular interactions. These derivatives showed complex hydrogen bonding and interactions, forming different dimensional frameworks (Dey et al., 2015).
Molecular Conformation and Vibrational Transitions : Investigations into N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide provided detailed information on molecular conformation, NMR chemical shifts, and vibrational transitions. This study employed quantum chemical methods, offering valuable insights into the molecular behavior of these compounds (Karabacak et al., 2010).
Chemical Reactions and Interactions : Research on Methyl methanesulfonothioate (MMTS), a sulfhydryl reagent, showed unexpected reactions with amino groups, suggesting caution in its use where amine reactions could yield undesired products (Kluger & Tsui, 1980).
Application in Synthesis and Pharmacology
Synthesis of Derivatives for Pharmacological Use : Research into sulfur-containing derivatives of β-phenethylamine, closely related to Methanesulfonamide, revealed the preparation of various derivatives. These compounds were examined for their potential pharmacological effects, such as blood pressure reduction in hypertensive rats (Foye et al., 1971).
Development of Chemoselective N-Acylation Reagents : Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides provided insights into developing chemoselective N-acylation reagents. This research is significant in the context of synthetic chemistry and pharmaceutical development (Kondo et al., 2000).
Spectroscopic and Theoretical Studies
Spectroscopic Analysis of Dofetilide : A combined experimental and theoretical study on dofetilide, which contains a methanesulfonamide moiety, focused on molecular vibrations and the electrostatic potential of the molecule. This research is crucial for understanding the molecular properties and potential reaction sites of such compounds (Szabó et al., 2008).
Gas-Phase Acidity of Sulfonamides : A theoretical study on the molecular structure and gas-phase acidity of various sulfonamides, including methane sulfonamide, provided valuable insights into their chemical behavior and interactions. This research aids in understanding the acidity and reactivity of these compounds in different environments (Remko, 2003).
Mechanism of Action
Kodak CD-3, also known as Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3), is a key ingredient in the E-6 color developer used in developing color films .
Target of Action
The primary target of Kodak CD-3 is the chemically exposed silver halide in the film . Silver halide is a light-sensitive compound used in photographic film and paper. When the film is exposed to light, it reduces the silver ions in the silver halide to metallic silver, which forms the dark areas in a negative .
Biochemical Pathways
As the metallic silver image is formed, the oxidized color developing agent (CD-3ox) reacts with the color couplers in each of the three layers of the film to form colored dyes . This reaction is represented by the equation: CD-3ox + coupler → Image dye . The dyes form only at the sites where the image is being converted to metallic silver .
Result of Action
The result of Kodak CD-3’s action is the formation of a positive silver image and colored dyes in the film . The colored dyes are formed at the sites where the silver image is being converted to metallic silver . This results in a color negative that can be used to produce positive color prints.
Action Environment
The action of Kodak CD-3 is influenced by several environmental factors. For instance, the pH of the developer solution affects the reaction of the couplers . A high pH produces green color-balance shifts . Additionally, the concentration of sulfite in the developer solution affects film contrast . As sulfite concentration increases, film contrast will be lower, especially in the high densities . Conversely, as sulfite concentration decreases, film contrast will be higher, especially in high-density areas .
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H21N3O2S.3H2O4S/c2*1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;3*1-5(2,3)4/h2*5-6,9,14H,4,7-8,13H2,1-3H3;3*(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFXFLCEDDWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48N6O16S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92-09-1 (Parent) | |
| Record name | CD 003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2027882 | |
| Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals, Off-white to beige odorless crystalline solid; [Kodak MSDS] | |
| Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CD-3 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/833 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
25646-71-3, 24567-76-8 | |
| Record name | CD 003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(4-amino-N-ethyl-m-toluidino)ethyl)methanesulphonamide sesquisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(n-ethyl-n-2-methane sulfonylamino ethyl)-2- phenylene diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-(4-AMINO-N-ETHYL-M-TOLUIDINO)ETHYL)METHANESULFONAMIDE SESQUISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSG4Z13NE0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)
![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)






![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)


